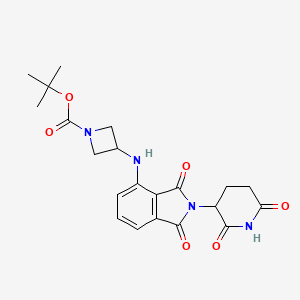![molecular formula C13H13FO3 B13550414 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 1,3-dioxane.
Formation of Intermediate: The initial step involves the condensation of 2-hydroxybenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Cyclization: The final step involves cyclization of the fluorinated intermediate under controlled conditions to form the spiro compound.
Industrial Production Methods
Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro derivatives with various functional groups.
科学的研究の応用
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-pyrrolidine]-4-one
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-morpholine]-4-one
Uniqueness
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is unique due to its specific spiro structure and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for functionalization further enhance its versatility compared to similar compounds.
特性
分子式 |
C13H13FO3 |
|---|---|
分子量 |
236.24 g/mol |
IUPAC名 |
8-fluorospiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C13H13FO3/c14-10-3-1-2-9-11(15)8-13(17-12(9)10)4-6-16-7-5-13/h1-3H,4-8H2 |
InChIキー |
OAGLBJZDJKHGLK-UHFFFAOYSA-N |
正規SMILES |
C1COCCC12CC(=O)C3=C(O2)C(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


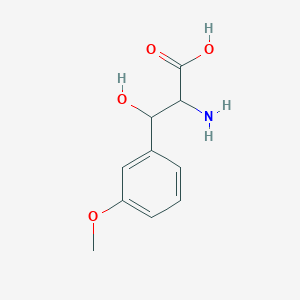

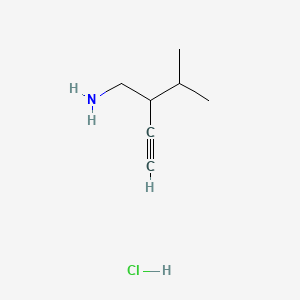
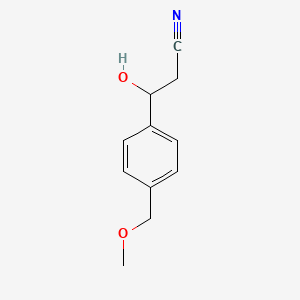
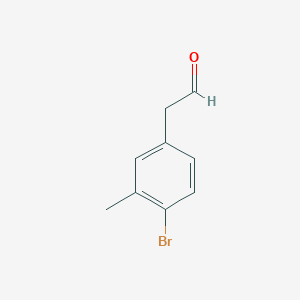
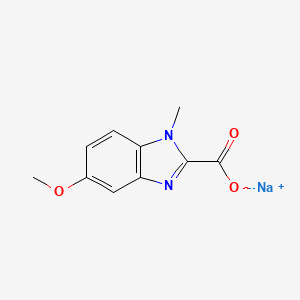
![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
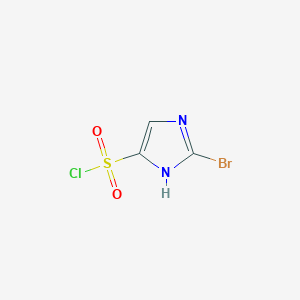
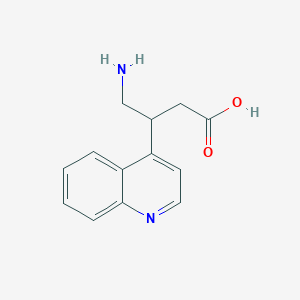
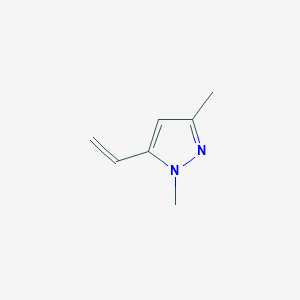
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
